2,2-dimethylcyclohex-3-en-1-one chemical properties and CAS 73374-47-7
2,2-dimethylcyclohex-3-en-1-one chemical properties and CAS 73374-47-7
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,2-dimethylcyclohex-3-en-1-one (CAS 73374-47-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dimethylcyclohex-3-en-1-one is a cyclic α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its reactivity is primarily governed by the conjugated enone system, which presents two distinct electrophilic sites for nucleophilic attack. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-dimethylcyclohex-3-en-1-one. We will delve into its foundational synthesis via the Robinson annulation, detailing the mechanistic underpinnings and providing a robust experimental protocol. Furthermore, its utility as a synthetic intermediate for constructing more complex molecular architectures relevant to pharmaceutical and materials science will be explored.
Core Physicochemical Properties
A fundamental understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. 2,2-dimethylcyclohex-3-en-1-one is a well-defined molecule with properties that facilitate its handling and reaction planning.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethylcyclohex-3-en-1-one | [1][2] |
| Synonyms | 2,2-Dimethylcyclohex-3-enone | [1] |
| CAS Number | 73374-47-7 | [1][2] |
| Molecular Formula | C₈H₁₂O | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| Purity | Commercially available at ≥97% | [2] |
| Storage | Store at Room Temperature | [2] |
Synthesis and Reactivity: A Mechanistic Perspective
The chemical behavior of 2,2-dimethylcyclohex-3-en-1-one is intrinsically linked to its structure—specifically, the α,β-unsaturated ketone moiety. This functional group dictates its synthesis and subsequent reactions.
Synthesis via Robinson Annulation
The most logical and efficient synthesis of this and related cyclohexenone structures is the Robinson annulation. This powerful reaction sequence builds a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[3][4][5][6] For 2,2-dimethylcyclohex-3-en-1-one, the key precursors are isobutyraldehyde and methyl vinyl ketone (MVK).[7]
The reaction proceeds in two main stages:
-
Michael Addition: An enolate, formed from isobutyraldehyde under basic or acidic conditions, acts as a nucleophile. It attacks the β-carbon of the electrophilic MVK, a classic Michael acceptor. This conjugate addition forms a 1,5-dicarbonyl intermediate.[3][8]
-
Intramolecular Aldol Condensation: The newly formed 1,5-diketone then undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, closing the ring. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclic ketone product.[5][6]
Core Reactivity
The reactivity of 2,2-dimethylcyclohex-3-en-1-one is dominated by the electrophilic nature of its conjugated system.[9] This creates two primary sites for reaction: the carbonyl carbon (direct addition or 1,2-addition) and the β-carbon (conjugate addition or 1,4-addition).
-
As a Michael Acceptor: The compound readily undergoes conjugate nucleophilic addition, where nucleophiles attack the electrophilic β-carbon. This is a cornerstone reaction for forming new carbon-carbon and carbon-heteroatom bonds.[9]
-
Carbonyl Chemistry: The ketone functional group can undergo standard carbonyl reactions, such as reduction to the corresponding alcohol (2,2-dimethylcyclohex-3-en-1-ol), formation of imines and enamines, and Wittig-type reactions.[10]
-
Building Block Potential: The dimethylcyclohexenone scaffold is a key intermediate in the synthesis of fragrances and complex natural products like steroids and terpenes.[4][11][12][13] Its rigid cyclic structure and versatile functional groups make it an ideal starting point for building stereochemically rich molecules.
Experimental Protocol: Synthesis of Dimethylcyclohexenone
The following protocol is a robust, self-validating method adapted from established procedures for synthesizing substituted cyclohexenones via an acid-catalyzed Robinson annulation.[7] The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To synthesize 4,4-dimethyl-2-cyclohexen-1-one, an isomer of the title compound, via an acid-catalyzed reaction between isobutyraldehyde and methyl vinyl ketone. This procedure serves as a validated template for the synthesis of such structures.
Materials & Reagents:
-
Isobutyraldehyde
-
Methyl Vinyl Ketone (distilled immediately before use)
-
Hydrochloric Acid (8 M)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Ice-water bath
Step-by-Step Methodology:
-
Reaction Setup: Equip a three-necked round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The choice of a three-necked flask allows for simultaneous stirring, addition of reagents, and temperature control via the condenser.
-
Initial Charge: Add 1-(2-Methylpropenyl)pyrrolidine (0.501 mole), the enamine derived from isobutyraldehyde, to the reaction flask. The enamine is used as a more reactive and controllable equivalent of the aldehyde's enolate form.[7]
-
Michael Acceptor Addition: Cool the flask in an ice-water bath. Add methyl vinyl ketone (0.601 mole) dropwise over 5 minutes with continuous stirring. The dropwise addition and cooling are critical to manage the exothermic nature of the Michael addition and prevent unwanted polymerization of the MVK.[7]
-
Diels-Alder Adduct Formation: After addition is complete, stir the mixture with cooling for 10 minutes, then remove the ice bath and continue stirring at room temperature for 4 hours. This allows the initial adduct to form completely.[7]
-
Hydrolysis and Cyclization: Cool the reaction mixture again in an ice-water bath. Add 250 mL of 8 M hydrochloric acid dropwise. This strong acid serves two purposes: it hydrolyzes the intermediate enamine and then catalyzes the intramolecular aldol condensation and subsequent dehydration to form the final cyclohexenone product.[7]
-
Reaction Completion: After the acid addition, remove the ice bath and reflux the mixture with vigorous stirring for 2 hours to drive the cyclization and dehydration to completion.
-
Work-up and Extraction: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and extract the product with four 100-mL portions of diethyl ether. Diethyl ether is an effective solvent for the organic product and is immiscible with the aqueous acidic layer.
-
Drying and Isolation: Combine the ether extracts and dry them over anhydrous magnesium sulfate. The drying agent removes trace water, which is crucial before solvent evaporation. Filter off the drying agent and remove the ether by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product. Vacuum distillation is employed to distill the product at a lower temperature, preventing potential thermal decomposition.
Applications in Research and Drug Development
While direct applications of 2,2-dimethylcyclohex-3-en-1-one in marketed drugs are not prominent, its value lies in its role as a versatile scaffold. In drug discovery, such "chiral building blocks" are indispensable for constructing complex molecular frameworks with precise stereochemical control.[13][14]
-
Natural Product Synthesis: The cyclohexenone core is a common motif in a vast array of natural products, including steroids and alkaloids. The Robinson annulation is a key step in the total synthesis of many such compounds.[4] For example, the Wieland-Miescher ketone, a direct product of a Robinson annulation, is a foundational intermediate in steroid synthesis.[4]
-
Diversity-Oriented Synthesis (DOS): In modern drug discovery, creating libraries of structurally diverse small molecules for high-throughput screening is essential. 2,2-dimethylcyclohex-3-en-1-one is an excellent starting point for DOS. Its multiple reactive sites allow for the rapid introduction of diverse functional groups, enabling the exploration of a broad chemical space to identify novel bioactive compounds.[15]
-
Fragrance and Materials Chemistry: Isomers and related derivatives of dimethylcyclohexenone are important precursors in the fragrance industry, serving as intermediates for compounds with desirable olfactory properties.[12]
Safety and Handling
According to supplier safety data, 2,2-dimethylcyclohex-3-en-1-one requires careful handling in a laboratory setting.[2]
-
GHS Pictogram: GHS07 (Warning)
-
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]
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